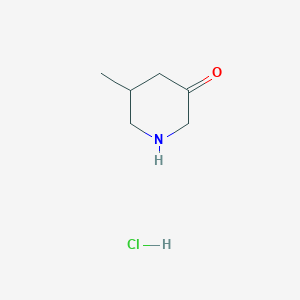

5-Methylpiperidin-3-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of 5-Methylpiperidin-3-one;hydrochloride is represented by the Inchi Code: 1S/C6H11NO.ClH/c1-5-2-6 (8)4-7-3-5;/h5,7H,2-4H2,1H3;1H . The molecular weight of this compound is 149.62 .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

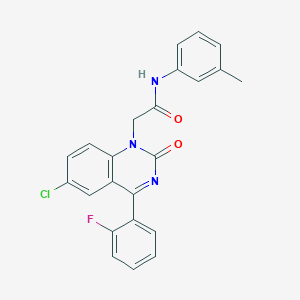

Pharmacological and Behavioral Profile of Novel Compounds

One study discusses the pharmacological and behavioral profile of a novel compound with a structure similar to 5-Methylpiperidin-3-one hydrochloride. It focuses on its potential as an antipsychotic agent due to its potent inverse agonist activity at the 5-HT2A receptor, which could provide insights into neurological applications of 5-Methylpiperidin-3-one hydrochloride (Vanover et al., 2006).

Synthesis Methodologies

Another study details an efficient route to synthesize 5-Hydroxypiperidin-2-one derivatives, showcasing a biocatalytic approach that may be relevant for creating derivatives of 5-Methylpiperidin-3-one hydrochloride for further biological activity exploration (Vink et al., 2003).

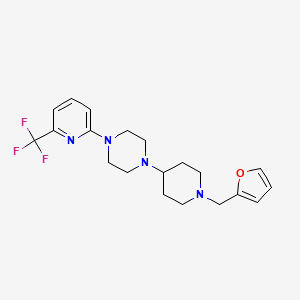

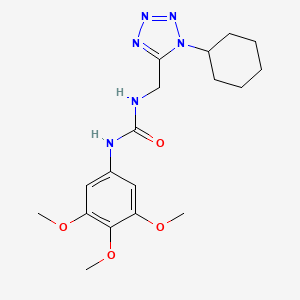

Molecular Docking and Antitumor Activity

Research on the molecular docking and antitumor activity of specific compounds, such as the study by Wu et al. (2022), can provide a template for understanding how 5-Methylpiperidin-3-one hydrochloride might interact with proteins and potentially offer therapeutic benefits in cancer treatment (Wu et al., 2022).

Molecular Biology and Interaction Studies

The molecular biology of 5-HT receptors, explored in a study by Boess and Martin (1994), could inform on the neurological implications of 5-Methylpiperidin-3-one hydrochloride, given its structural similarity to compounds active at serotonin receptors (Boess & Martin, 1994).

Kinetic Modeling in Neuropharmacology

Kinetic modeling of compounds like N-[11C]Methylpiperidin-4-yl propionate provides a foundation for assessing the interactions of 5-Methylpiperidin-3-one hydrochloride within biological systems, offering insights into its pharmacokinetics and dynamics in the human brain (Koeppe et al., 1999).

Safety and Hazards

Orientations Futures

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives, such as meperidine, primarily target the kappa-opiate receptors .

Mode of Action

Meperidine, a related piperidine derivative, is known to act primarily as a kappa-opiate receptor agonist . It also has local anesthetic effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Propriétés

IUPAC Name |

5-methylpiperidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-2-6(8)4-7-3-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAXPFLHDUBLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpiperidin-3-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)

![Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2969868.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2969875.png)